molecular formula C20H34N2O B311714 N-(6-methyl-2-pyridinyl)tetradecanamide

N-(6-methyl-2-pyridinyl)tetradecanamide

Cat. No.: B311714
M. Wt: 318.5 g/mol
InChI Key: GMASNHZOJZWUAD-UHFFFAOYSA-N
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Description

N-(6-methyl-2-pyridinyl)tetradecanamide is a synthetic amide derivative featuring a tetradecanoyl (C14) chain linked to a 6-methyl-2-pyridinyl group. Pyridine-containing amides are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which can influence biological activity and solubility .

Properties

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)tetradecanamide

InChI

InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-20(23)22-19-16-14-15-18(2)21-19/h14-16H,3-13,17H2,1-2H3,(H,21,22,23)

InChI Key

GMASNHZOJZWUAD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=CC(=N1)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=CC(=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimeric Tetradecanamide Analogs

describes dimeric γ-AApeptides with tetradecanamide chains. For example:

Hydantoin-Based Tetradecanamide Derivatives

highlights hydantoin derivatives with tetradecanamide chains, such as Compound 15 and 19 :

Compound Substituent Chain Length HRMS (ESI) [M+H]⁺ (Calculated/Observed)
15 Adamantyl-imidazolidinone C14 573.4124 / 573.4131
19 4-Methoxyphenyl C14 476.3012 / 476.3020

Key differences:

  • Compound 15 incorporates a rigid adamantane group, which may improve metabolic stability compared to the pyridinyl group in the target compound.
  • Compound 19 substitutes the pyridinyl group with a methoxyphenyl moiety, reducing basicity but enhancing lipophilicity (logP ~1.7 vs. pyridine’s ~0.65) .

Aromatic-Substituted Tetradecanamides

synthesizes tetradecanamide derivatives with diverse aromatic groups:

Compound Aromatic Group Key Properties
3k m-Tolyl Moderate antifungal activity (NMT assay)
3r 4-Fluorophenyl Enhanced electron-withdrawing effects
3s 4-Trifluoromethylphenyl High hydrophobicity (XLogP3 ~5.2)

Comparison with N-(6-methyl-2-pyridinyl)tetradecanamide:

  • Fluorinated analogs (e.g., 3r, 3s) exhibit higher metabolic resistance but may suffer from reduced solubility.

Phenylethyl-Tetradecanamide Natural Products

, and 7 report natural tetradecanamides isolated from marine sponges:

  • Compound 7b : N-(2-Phenylethyl)tetradecanamide
    • EI-MS : m/z 331 (M⁺), base peak at m/z 104 (phenylethyl fragment)
  • Compound 7c : 13-Methyl-N-(2-phenylethyl)tetradecanamide
    • EI-MS : m/z 345 (M⁺), fragment at m/z 254 (alkyl chain cleavage)

Differences from the target compound:

  • The phenylethyl group in 7b/7c lacks the pyridine’s nitrogen, reducing polarity and hydrogen-bonding capacity.
  • Branched alkyl chains (e.g., 13-methyl in 7c) may hinder crystallization compared to linear C14 chains .

Pyridine-Containing Analogs

and describe structurally related pyridine amides:

Comparison:

  • The target compound’s simpler structure (single pyridine vs. imidazole-pyridine hybrid) may offer synthetic accessibility and lower steric hindrance .

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